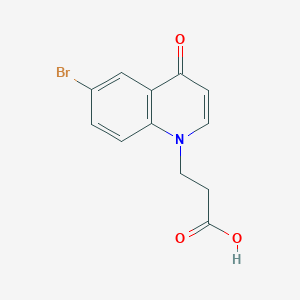
7-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated aromatic compounds and quinoline derivatives.
Cyclization: The cyclization of the intermediate compounds is carried out under acidic or basic conditions to form the quinoline ring.
Oxidation: The oxidation of the quinoline ring to introduce the keto group at the 4th position is performed using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent selection, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted quinolines, and various functionalized quinolone compounds.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinolone derivatives with potential pharmaceutical applications.
Biology: The compound is used in studies related to bacterial DNA gyrase inhibition, contributing to the development of new antibacterial agents.
Medicine: Its derivatives are explored for their potential as antibacterial, antiviral, and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 7-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid primarily involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. By binding to the DNA gyrase-DNA complex, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and growth. This mechanism is similar to other fluoroquinolone antibiotics, making it effective against a broad spectrum of bacterial pathogens.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with similar structural features.
Norfloxacin: Another fluoroquinolone with comparable antibacterial properties.
Ofloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
7-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique physicochemical properties and enhances its potential as a versatile intermediate in synthetic chemistry. Its ability to undergo diverse chemical reactions makes it a valuable compound for the development of new pharmaceuticals and specialty chemicals.
Eigenschaften
Molekularformel |
C11H8FNO3 |
|---|---|
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
7-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-13-5-8(11(15)16)10(14)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,15,16) |
InChI-Schlüssel |
PJGJXFHSFBUKTI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


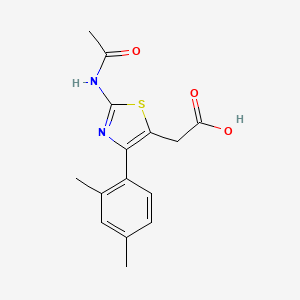
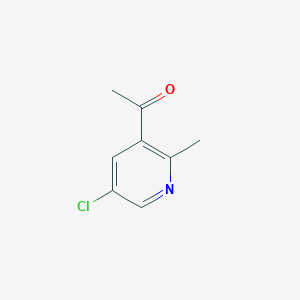

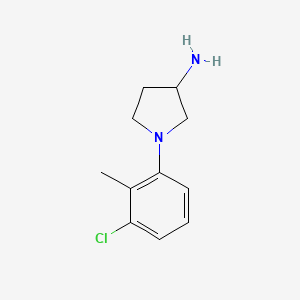
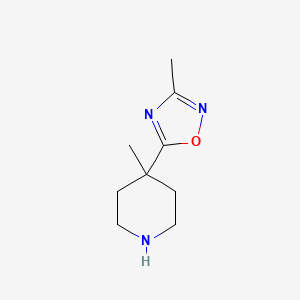



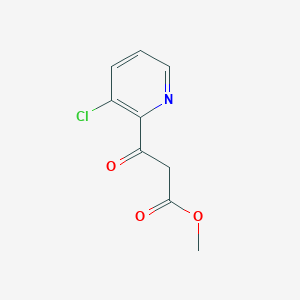
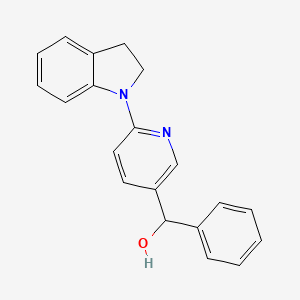
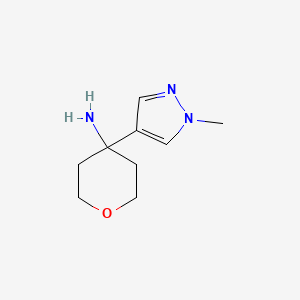

![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11812020.png)
